- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

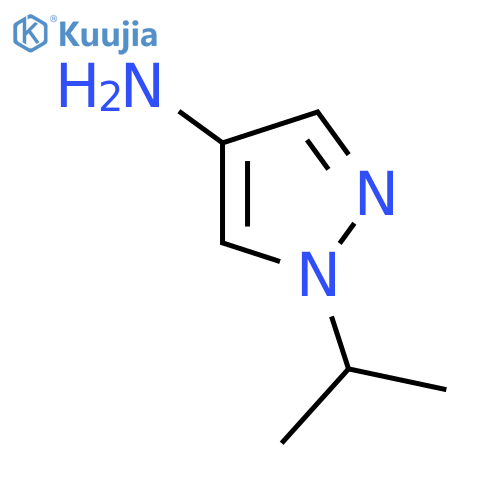

Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

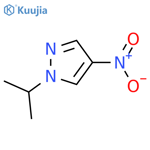

97421-16-4 structure

Productnaam:1-(propan-2-yl)-1H-pyrazol-4-amine

CAS-nummer:97421-16-4

MF:C6H11N3

MW:125.171640634537

MDL:MFCD08700622

CID:801088

PubChem ID:13469826

1-(propan-2-yl)-1H-pyrazol-4-amine Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-Isopropyl-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine,1-(1-methylethyl)-

- 1-propan-2-ylpyrazol-4-amine

- 4-Amino-1-isopropyl-1h-pyrazole

- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)

- 1-(propan-2-yl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-

- 1-Isopropyl-1H-pyrazol-4-ylamine

- 1-(methylethyl)pyrazole-4-ylamine

- 1-isopropylpyrazol-4-amine

- OEXNVHXUPNHOPP-UHFFFAOYSA-N

- 1-isopropyl-1H-pyrazole-4-amine

- 1-isopropyl-1 H-pyrazol-4-ylamine

- STK353364

- SBB026436

- SB13945

- MCU

- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)

- (1-Isopropyl-1H-pyrazol-4-yl)amine

- 1-Isopropyl-4-aminopyrazole

- 4-Amino-1-isopropylpyrazole

- CS-W020015

- DS-0554

- 97421-16-4

- AKOS000205148

- AC-30775

- DTXSID00541640

- MFCD08700622

- SCHEMBL574538

- EN300-66235

- SY031838

- F2169-0267

-

- MDL: MFCD08700622

- Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3

- InChI-sleutel: OEXNVHXUPNHOPP-UHFFFAOYSA-N

- LACHT: N1N(C(C)C)C=C(N)C=1

Berekende eigenschappen

- Exacte massa: 125.09500

- Monoisotopische massa: 125.095297364g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 1

- Complexiteit: 92.3

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Oppervlakte lading: 0

- XLogP3: 0.3

- Topologisch pooloppervlak: 43.8

Experimentele eigenschappen

- Kleur/vorm: Yellow to Brown Liquid

- Dichtheid: 1.1±0.1 g/cm3

- Smeltpunt: No data available

- Kookpunt: 234.2°C at 760 mmHg

- Vlampunt: 95.4±19.8 °C

- Brekindex: 1.566

- PSA: 43.84000

- LogboekP: 1.62740

- Dampfdruk: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319-H335

- Waarschuwingsverklaring: P261;P305+P351+P338

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Room temperature

1-(propan-2-yl)-1H-pyrazol-4-amine Douanegegevens

- HS-CODE:2933199090

- Douanegegevens:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(propan-2-yl)-1H-pyrazol-4-amine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188206-1g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 1g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 10g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-5g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 5g |

$359 | 2021-08-05 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 10g |

$772 | 2021-08-05 | |

| Enamine | EN300-66235-0.1g |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | OR962707-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 98% | 10g |

£305.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 97% | 50mg |

84.0CNY | 2021-07-14 | |

| abcr | AB469943-25 g |

1-Isopropyl-1H-pyrazol-4-amine; . |

97421-16-4 | 25g |

€1,084.50 | 2022-03-01 | ||

| Fluorochem | 037825-25g |

1-Isopropyl-1H-pyrazol-4-ylamine |

97421-16-4 | 95% | 25g |

£645.00 | 2022-03-01 | |

| TRC | B451560-500mg |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 500mg |

$ 135.00 | 2022-06-07 |

1-(propan-2-yl)-1H-pyrazol-4-amine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C

Referentie

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Referentie

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt

Referentie

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

Referentie

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt

Referentie

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referentie

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Referentie

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referentie

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt

Referentie

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt

Referentie

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referentie

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt

Referentie

- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referentie

- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referentie

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

Referentie

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

Referentie

- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

Referentie

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

Referentie

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine Gerelateerde literatuur

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) Gerelateerde producten

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)

- 912468-67-8(Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate)

- 166742-97-8((R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate)

- 1437795-19-1(4-Bromo-5-chloro-2-nitrobenzoic acid)

- 2228927-14-6(1-amino-3-(1-benzofuran-5-yl)propan-2-ol)

- 1805323-43-6(Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-4-carboxylate)

- 2229532-37-8(3-(2-methylpyridin-4-yl)methylpiperidin-3-ol)

- 1807132-61-1(2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxy-5-iodopyridine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

Zuiverheid:99%/99%

Hoeveelheid:10g/25g

Prijs ($):210.0/524.0